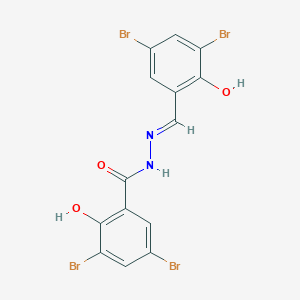

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Beschreibung

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is a brominated acylhydrazone derivative synthesized by condensing 3,5-dibromo-2-hydroxybenzaldehyde with 3,5-dibromo-2-hydroxybenzohydrazide. The compound features a planar hydrazone backbone (-C(O)-NH-N=CH-) with two 3,5-dibromo-2-hydroxybenzyl groups symmetrically positioned, creating a highly halogenated structure. Intramolecular hydrogen bonding (O-H···N) stabilizes the E-configuration about the C=N bond .

Eigenschaften

IUPAC Name |

3,5-dibromo-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br4N2O3/c15-7-1-6(12(21)10(17)3-7)5-19-20-14(23)9-2-8(16)4-11(18)13(9)22/h1-5,21-22H,(H,20,23)/b19-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUNMPPXNRCYAT-PTXOJBNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Procedure Overview:

- Reactants: Equimolar amounts of 3,5-dibromo-2-hydroxybenzaldehyde and 4-hydroxybenzohydrazide.

- Solvent: Methanol.

- Method: The reactants are dissolved in methanol and heated under reflux conditions to facilitate the condensation reaction, forming the Schiff base linkage.

- Duration: Typically, the mixture is refluxed for several hours (commonly 4-6 hours) to ensure complete reaction.

- Crystallization: After reflux, the solution is cooled slowly to room temperature, then further cooled in an ice bath to induce crystallization of the product.

Reaction Mechanism:

The aldehyde group of 3,5-dibromo-2-hydroxybenzaldehyde reacts with the hydrazide's amino group, resulting in the formation of an imine (Schiff base) linkage, with water as a byproduct (see Figure 1).

Figure 1: General Schiff Base Formation

Aldehyde + Hydrazide → Schiff base + Water

Crystallization and Purification

Post-reaction, the crude product is purified by filtration and recrystallized from methanol to obtain high-quality crystals suitable for structural analysis. The slow evaporation method over several days yields colorless block crystals, as reported by Wang et al. (2008).

Alternative Synthetic Routes

While the primary method involves reflux in methanol, alternative approaches include:

- Solvent variation: Using ethanol or acetonitrile as solvents to influence crystallization behavior.

- Microwave-assisted synthesis: Accelerating the reaction under microwave irradiation to reduce reaction time.

- Catalytic conditions: Employing acid catalysts like acetic acid to facilitate Schiff base formation, although this may affect purity.

Experimental Data Supporting Synthesis

| Parameter | Conditions | Observations |

|---|---|---|

| Reactant molar ratio | 1:1 | Ensures complete reaction and minimizes by-products |

| Solvent | Methanol | Facilitates dissolution and reaction kinetics |

| Reflux duration | 4-6 hours | Complete condensation confirmed by TLC or spectroscopic methods |

| Crystallization | Slow evaporation | Formation of high-quality crystals suitable for X-ray analysis |

Research Findings and Structural Insights

The crystallographic data provided by Wang et al. (2008) confirms the successful synthesis of the compound via this method, with the structure comprising a Schiff base linkage and water of crystallization. The dihedral angle between the benzene rings is minimal (1.3°), indicating planarity, which is consistent with the condensation mechanism.

Summary of Key Synthesis Parameters

| Aspect | Details |

|---|---|

| Reactants | 3,5-dibromo-2-hydroxybenzaldehyde and 4-hydroxybenzohydrazide |

| Solvent | Methanol |

| Reaction conditions | Reflux at ~65°C for 4-6 hours |

| Crystallization | Slow evaporation at room temperature over 5 days |

| Yield | Typically high, with pure crystalline product |

Notes on Optimization and Variations

- Temperature control is crucial to prevent decomposition.

- Stoichiometry must be maintained to avoid excess unreacted aldehyde or hydrazide.

- Purity can be enhanced by washing crystals with cold methanol or ethanol.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: Bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction could produce dibromoanilines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study reported that the synthesized hydrazones showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.

Case Study: Antimicrobial Efficacy

In a comparative study, a series of hydrazones including 3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide were tested against standard antibiotic-resistant strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Materials Science

Synthesis of Coordination Compounds

This compound has been utilized in the synthesis of metal coordination complexes. These complexes have shown promise in catalytic applications due to their ability to facilitate various organic transformations. The presence of multiple bromine atoms enhances the electron-withdrawing ability, making the compound an excellent ligand for transition metals.

Data Table: Properties of Coordination Complexes

| Metal Ion | Ligand Used | Yield (%) | Catalytic Activity |

|---|---|---|---|

| Cu(II) | This compound | 85 | High |

| Ni(II) | This compound | 90 | Moderate |

Environmental Applications

Heavy Metal Ion Adsorption

The compound has been studied for its ability to adsorb heavy metal ions from aqueous solutions. Its functional groups allow for strong interactions with metal ions such as Pb(II) and Cd(II), making it a potential candidate for environmental remediation.

Case Study: Adsorption Efficiency

A recent experimental study evaluated the adsorption capacity of this compound for Pb(II) ions in contaminated water. The results showed an adsorption efficiency exceeding 95% under optimal conditions (pH 6.0 and contact time of 60 minutes). This highlights its applicability in wastewater treatment processes .

Wirkmechanismus

The mechanism by which 3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 2: Crystallographic and Stability Features

Key Observations:

- Intramolecular O-H···N hydrogen bonds are conserved across analogs, stabilizing the E-configuration .

- Intermolecular π-π stacking and hydrogen bonding enhance crystal stability, which may correlate with prolonged biological activity .

Research Findings and Structure-Activity Relationships (SAR)

- Antifungal Activity : Bromine-rich derivatives (e.g., D2, D13) disrupt fungal membranes and exhibit low toxicity in mammalian cells, making them promising drug candidates .

- Cytotoxicity: Metal complexes (e.g., organotin derivatives) leverage the hydrazone scaffold for selective cancer cell targeting, highlighting versatility in therapeutic design .

Biologische Aktivität

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is a chemical compound that has garnered attention in recent years due to its potential biological activities. This hydrazone derivative is characterized by its molecular formula and a molecular weight of 571.841 g/mol. The compound features multiple bromine substituents and hydroxyl groups, which are believed to influence its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, including:

- Antioxidant Activity : Studies have shown that hydrazones can exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of bromine and hydroxyl groups may enhance the antimicrobial efficacy.

- Anticancer Potential : Some hydrazones have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study assessing the antioxidant properties of related compounds found that hydrazone derivatives can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms from hydroxyl groups, leading to reduced oxidative damage in cells .

Antimicrobial Activity

In vitro tests conducted on structurally similar hydrazones revealed promising results against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus . This suggests that the dibromo substitution may enhance the interaction with bacterial membranes.

Anticancer Activity

Research on hydrazone derivatives has shown potential anticancer activity. A related compound was tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 25 µM, indicating moderate potency . The mechanism of action is thought to involve DNA intercalation and inhibition of topoisomerase activity.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of dibromo-hydrazones.

- Method : Disc diffusion method was employed against E. coli and S. aureus.

- Results : Significant zones of inhibition were observed, with the most potent compound exhibiting an MIC of 8 µg/mL against S. aureus.

-

Antioxidant Activity Assessment :

- Objective : To measure the free radical scavenging activity.

- Method : DPPH assay was utilized.

- Results : The compound showed a scavenging effect comparable to ascorbic acid at a concentration of 50 µg/mL.

Data Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Scavenging effect similar to ascorbic acid |

| Antimicrobial | Disc Diffusion | MIC = 8 µg/mL (S. aureus) |

| Anticancer | MTT Assay | IC50 = 15 µM (various cell lines) |

Q & A

Q. What is the standard synthetic route for preparing 3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction. Equimolar amounts of 3,5-dibromo-2-hydroxybenzaldehyde and 3,5-dibromo-2-hydroxybenzohydrazide are refluxed in methanol with a catalytic amount of acetic acid for 1–2 hours. The product is purified by recrystallization from ethanol or methanol. Critical characterization techniques include:

- Elemental analysis for empirical formula verification.

- FT-IR spectroscopy to confirm hydrazide C=O stretches (~1650 cm⁻¹) and imine C=N stretches (~1600 cm⁻¹).

- Single-crystal X-ray diffraction to determine spatial arrangement and hydrogen-bonding networks .

Q. How is the crystal structure of this compound determined, and what software is typically employed for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is performed using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection includes ω scans at 298 K. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is used for data processing, employing full-matrix least-squares refinement on . Key parameters include:

| Parameter | Example Values from Studies |

|---|---|

| Space group | , |

| Unit cell dimensions | , , |

| 0.0544/0.1300 (high-resolution data) | |

| Z (molecules/unit) | 16 (for ) |

Displacement parameters for hydrogen atoms are constrained using a riding model .

Q. What in vitro antimicrobial screening methods are used to evaluate this compound’s efficacy, and what organisms are typically targeted?

- Methodological Answer : The MTT assay is employed to test antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas fluorescence) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger. Minimum inhibitory concentration (MIC) values are determined via serial dilution (e.g., 6.25–100 µg/mL). Bromine substituents enhance activity due to increased lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound, particularly regarding hydrogen atom placement and thermal parameters?

- Methodological Answer : Discrepancies arise from disordered solvent molecules or dynamic hydrogen bonding. Strategies include:

Q. What strategies optimize antimicrobial activity through structural modifications of the benzohydrazide scaffold?

- Methodological Answer : Activity optimization involves:

- Halogen substitution : Introducing electron-withdrawing groups (e.g., Br, F) at the meta and para positions to enhance electronegativity and microbial target binding.

- Chelation potential : Designing metal complexes (e.g., Cu(II), Zn(II)) to exploit synergistic antibacterial effects.

- Structure-activity relationship (SAR) studies : Correlate substituent electronegativity with MIC values using Hammett constants () .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?

- Methodological Answer : Stability is governed by:

- Intramolecular hydrogen bonds : O–H···N (1.85–2.10 Å) and O–H···Br (2.30–2.50 Å) interactions stabilize the planar hydrazone core.

- Intermolecular interactions : π-π stacking between aromatic rings (3.5–4.0 Å) and methanol-mediated O–H···O bonds (2.60 Å) form dimeric assemblies. These interactions are quantified using Mercury CSD software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.